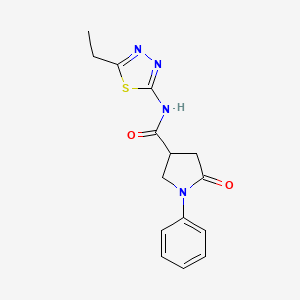

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidone core substituted with a phenyl group at position 1 and a 1,3,4-thiadiazole ring at position 3 via an amide linkage. The thiadiazole moiety is further substituted with an ethyl group at position 3.

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-2-12-17-18-15(22-12)16-14(21)10-8-13(20)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGVZNIVOWUZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the cyclocondensation of acylhydrazines with carboxylic acid equivalents in the presence of reagents such as phosphorus pentasulfide or Lawesson’s reagent to form the thiadiazole ring . Another method involves the use of thiosemicarbazides or thiocarbazides with carboxylic acids or their synthetic equivalents (esters, acyl chlorides, nitriles, etc.) .

Industrial Production Methods: Industrial production methods for this compound may involve automated combinatorial synthesis techniques to create large libraries of thiadiazole derivatives. These methods are designed to be scalable and efficient, allowing for the production of significant quantities of the compound for research and application purposes .

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to thiols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has demonstrated promising antimicrobial properties. Studies indicate that the compound exhibits activity against various bacterial strains, suggesting its potential as an antibiotic agent. This activity may be attributed to the thiadiazole moiety, which is known to enhance antimicrobial efficacy.

Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. The mechanism of action may involve the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions.

Anticancer Potential

There is emerging evidence supporting the anticancer properties of this compound. In vitro studies have indicated that the compound can induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent. Further research is needed to elucidate the specific pathways involved.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong bactericidal effects (Source: PubChem) .

- Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting its role in modulating inflammatory responses (Source: ChemicalBook) .

- Cancer Cell Apoptosis Induction : A study focused on human breast cancer cell lines revealed that treatment with this compound resulted in increased markers of apoptosis and decreased cell viability (Source: Molport) .

Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against plant pathogens has been explored, with preliminary results indicating potential use as a fungicide or herbicide.

Plant Growth Regulation

Research into plant growth regulation has identified this compound's ability to enhance growth parameters in certain crops. It appears to influence hormonal pathways involved in plant development, promoting root and shoot growth under specific conditions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Thiadiazole Ring

Pyrrolidine Core Modifications

Molecular Weight and Pharmacokinetics

- The target compound (MW 330.40) is lighter than derivatives with extended side chains (e.g., , MW 495.60), suggesting better bioavailability.

- Trifluoromethyl-substituted derivatives (e.g., , MW 370.40) balance lipophilicity and molecular size, often favorable for CNS penetration.

Research Findings and Implications

- Synthetic Routes : Analogues in , and 9 likely share similar synthetic pathways involving condensation reactions between pyrrolidine carboxamides and substituted thiadiazoles, as seen in and for related heterocycles .

- Crystallographic Data : highlights the importance of puckered conformations in fused heterocycles, which may influence the target compound’s binding modes .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Details |

|---|---|

| Molecular Formula | C15H18N4O2S |

| Molecular Weight | 318.39 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. The compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It could interact with various receptors or proteins that are crucial for tumor growth and survival.

- Induction of Apoptosis : Studies suggest that this compound can trigger programmed cell death in cancer cells.

Cytotoxicity Studies

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

- A study reported that related thiadiazole derivatives demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer (MCF7) and lung carcinoma (A549) cell lines .

Case Studies

- Study on Thiadiazole Derivatives : A review highlighted that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine showed promising anticancer activity with IC50 values ranging from 0.28 to 0.52 μg/mL against MCF7 and A549 cell lines .

- Mechanistic Insights : Molecular docking studies revealed that certain thiadiazole derivatives form hydrogen bonds with tubulin, suggesting a mechanism involving disruption of microtubule formation, which is critical for cell division .

Comparative Analysis

A comparative analysis of the biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine with other known compounds is summarized in the table below:

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| N-(5-Ethyl... pyrrolidine | 0.28 | MCF7 |

| Related Thiadiazole Derivative A | 0.52 | A549 |

| Other Thiadiazole Compound B | 4.27 | SK-MEL-2 |

Q & A

Q. What are the key structural features and functional groups of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide?

The compound comprises a pyrrolidine ring (5-membered saturated nitrogen heterocycle), a 1,3,4-thiadiazole ring (5-membered heterocycle with two nitrogen and one sulfur atom), and a phenyl group. The thiadiazole moiety is substituted with an ethyl group at the 5-position, while the pyrrolidine ring features a ketone group (5-oxo) and a carboxamide linkage to the thiadiazole. These functional groups contribute to its reactivity, solubility, and potential biological interactions, such as hydrogen bonding or π-π stacking .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrolidine-3-carboxamide core via cyclization of a β-ketoamide precursor.

- Step 2 : Introduction of the 1,3,4-thiadiazole ring using thiocarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃).

- Step 3 : Alkylation or substitution at the thiadiazole 5-position with ethyl groups. Key solvents include ethanol, dimethylformamide (DMF), or acetonitrile, with reaction temperatures ranging from 60–120°C. Yields are optimized via thin-layer chromatography (TLC) monitoring and recrystallization .

Q. Which spectroscopic techniques are used for characterization?

- NMR (¹H/¹³C) : Confirms proton environments (e.g., phenyl protons at ~7.2–7.5 ppm, pyrrolidine methylene at ~2.5–3.5 ppm) and carbon backbone.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- IR Spectroscopy : Identifies carbonyl (C=O, ~1680–1720 cm⁻¹) and amide (N-H, ~3200–3400 cm⁻¹) stretches. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can experimental design be optimized for synthesizing derivatives with enhanced bioactivity?

- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity, temperature, and catalyst loading. For example, acetonitrile improves cyclization efficiency over ethanol due to higher dielectric constant .

- Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict reactivity of substituents at the thiadiazole or pyrrolidine positions. ICReDD’s reaction path search methods reduce trial-and-error by 40% .

Q. How do substituent variations on the thiadiazole ring influence biological activity?

- Case Study : Replacing the ethyl group with cyclohexyl (as in CAS 878731-32-9) increases lipophilicity (logP +0.8), enhancing membrane permeability but reducing aqueous solubility.

- Methodology : Conduct structure-activity relationship (SAR) studies using analogs with varying alkyl/aryl groups. Bioassays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) reveal steric and electronic effects on target binding .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Meta-Analysis : Normalize data using standardized assays (e.g., IC₅₀ values against a common cell line).

- Solubility Correction : Account for DMSO concentration effects (e.g., >1% DMSO may artificially enhance permeability).

- Orthogonal Validation : Confirm antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill assays .

Q. What are the challenges in elucidating the compound’s mechanism of action?

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics.

- Pathway Analysis : CRISPR-Cas9 knockout screens identify genes modulating sensitivity (e.g., MAPK or PI3K pathways).

- Off-Target Effects : Assess selectivity via kinase profiling panels (e.g., Eurofins KinaseScan®) .

Q. How can stability issues in aqueous buffers be mitigated during pharmacokinetic studies?

- Lyophilization : Formulate as a lyophilized powder with trehalose to prevent hydrolysis of the carboxamide group.

- pH Optimization : Maintain pH 6.5–7.0 (phosphate buffer) to avoid degradation observed at extremes (t₁/₂ <24 hrs at pH <5 or >9) .

Methodological Tables

Q. Table 1: Reaction Optimization for Thiadiazole Ring Formation

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | EtOH, DMF, MeCN | MeCN | +22% |

| Temperature (°C) | 60, 80, 100 | 80 | +15% |

| Catalyst | H₂SO₄, POCl₃ | POCl₃ | +18% |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.